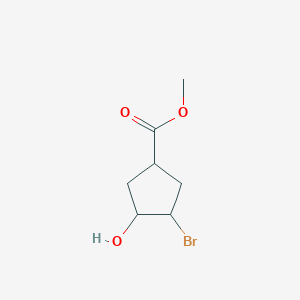
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of cyclopentanecarboxylate, featuring both a hydroxyl group and a bromine atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate typically involves the bromination of a cyclopentanecarboxylate derivative. One common method is the bromination of methyl 4-hydroxycyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-azido-4-hydroxycyclopentanecarboxylate or 3-thiocyanato-4-hydroxycyclopentanecarboxylate.
Oxidation: Formation of methyl 3-bromo-4-oxocyclopentanecarboxylate.
Reduction: Formation of methyl 3-bromo-4-hydroxycyclopentanol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.
Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is unique due to the combination of a bromine atom and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11BrO3 |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3 |
Clave InChI |
KWANJGZYRYTLLI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C(C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















